tBID
Overview
Description
Truncated BID (tBID) is a pro-apoptotic protein that plays a crucial role in the intrinsic pathway of apoptosis. It is derived from the full-length BID protein, which is a member of the Bcl-2 family. Upon activation by caspase-8, BID is cleaved to form this compound, which then translocates to the mitochondria to initiate the apoptotic process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of tBID involves the cleavage of full-length BID by caspase-8. This enzymatic reaction is typically carried out under physiological conditions, with the presence of caspase-8 and BID in a suitable buffer solution .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. recombinant DNA technology can be employed to produce this compound in large quantities. This involves cloning the BID gene into an expression vector, transforming it into a suitable host (such as E. coli), and inducing the expression of the protein. The expressed protein is then purified using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions: tBID primarily undergoes protein-protein interactions rather than traditional chemical reactions. It interacts with other Bcl-2 family proteins, such as Bax and Bak, to induce mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis .
Common Reagents and Conditions: The interaction of this compound with other proteins typically occurs under physiological conditions, such as in a buffer solution at pH 7.4 and 37°C. Common reagents used in these studies include caspase-8 for the cleavage of BID and various buffers to maintain the appropriate conditions .
Major Products Formed: The major product formed from the interaction of this compound with Bax or Bak is the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of downstream apoptotic pathways .
Scientific Research Applications
tBID has numerous applications in scientific research, particularly in the fields of apoptosis, cancer research, and drug development. It is used to study the mechanisms of cell death and to identify potential therapeutic targets for cancer treatment. Additionally, this compound is employed in the development of anticancer drugs that can modulate its activity to induce apoptosis in cancer cells .
Mechanism of Action
tBID exerts its effects by translocating to the mitochondria and interacting with other Bcl-2 family proteins, such as Bax and Bak. This interaction leads to the oligomerization of Bax and Bak, forming pores in the mitochondrial outer membrane. The formation of these pores results in the release of cytochrome c from the mitochondria, which then activates the caspase cascade and leads to apoptosis . The key molecular targets of this compound include the mitochondrial outer membrane and the proteins Bax and Bak .
Comparison with Similar Compounds
tBID is unique among the Bcl-2 family proteins due to its specific role in linking the extrinsic and intrinsic pathways of apoptosis. Similar compounds include other pro-apoptotic Bcl-2 family members, such as Bax, Bak, and Bim. this compound is distinct in its ability to be activated by caspase-8 and its subsequent translocation to the mitochondria .
List of Similar Compounds:- Bax
- Bak
- Bim
Biological Activity
tBID, a member of the BCL-2 protein family, plays a crucial role in the regulation of apoptosis, or programmed cell death. This protein is particularly notable for its dual function as both a signal transducer and an effector in the apoptotic process. Recent research has illuminated its mechanisms of action and potential therapeutic applications, particularly in cancer treatment and infectious diseases.
This compound is generated from the cleavage of BID by caspases in response to pro-apoptotic signals. Once activated, this compound translocates to the mitochondria, where it interacts with BAK and BAX proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the subsequent release of cytochrome c into the cytosol. This process is critical for the activation of downstream caspases that execute cell death.
Key Findings:
- Mitochondrial Interaction : this compound binds to BAK, promoting its oligomerization and facilitating cytochrome c release, which is essential for apoptosis .
- Independence from Other Pathways : Apoptosis triggered by this compound can occur independently of other known apoptotic pathways, suggesting its potential as a therapeutic target when traditional pathways are compromised .
- Role in Infection : Activating this compound has been shown to combat infections such as Shigella flexneri, highlighting its role beyond apoptosis in immune responses .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, demonstrating its significance in various contexts:
-
Cancer Research :
- A study published in The EMBO Journal demonstrated that this compound can effectively induce apoptosis in leukemia cells, suggesting its potential as a therapeutic agent in hematological malignancies .
- Another investigation indicated that manipulating this compound levels could enhance the efficacy of chemotherapeutic agents by overcoming resistance mechanisms in cancer cells .
- Infectious Diseases :
Data Summary
The following table summarizes key research findings related to this compound's biological activity:
Implications for Therapeutics
The discovery that this compound functions as an effector of apoptosis opens new possibilities for therapeutic interventions:
- Cancer Treatment : Targeting this compound could provide a novel strategy for inducing apoptosis in cancer cells resistant to conventional therapies.
- Infectious Disease Management : Enhancing this compound activity may improve outcomes in infections where traditional apoptotic pathways are not activated.
Properties
IUPAC Name |
4,5,6,7-tetrabromo-2-(1H-imidazol-2-yl)isoindole-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H3Br4N3O2/c12-5-3-4(6(13)8(15)7(5)14)10(20)18(9(3)19)11-16-1-2-17-11/h1-2H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQXVUBDNHQEMGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H3Br4N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.78 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.